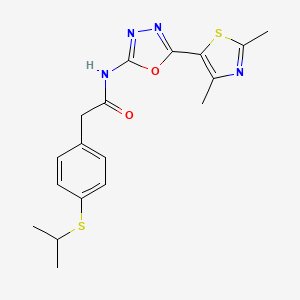

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c1-10(2)25-14-7-5-13(6-8-14)9-15(23)20-18-22-21-17(24-18)16-11(3)19-12(4)26-16/h5-8,10H,9H2,1-4H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJFHQNPXPDCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,4-Dimethylthiazole-5-Carboxylic Acid Hydrazide

The 2,4-dimethylthiazole moiety is synthesized via the Hantzsch thiazole synthesis, reacting α-bromo ketones with thiourea derivatives. Subsequent oxidation of the thiazole methyl group to a carboxylic acid is achieved using potassium permanganate under acidic conditions. The carboxylic acid is then converted to its hydrazide derivative by treatment with hydrazine hydrate in ethanol at reflux. This intermediate serves as the foundational building block for the 1,3,4-oxadiazole ring.

Synthesis of 2-(4-(Isopropylthio)Phenyl)Acetic Acid

The 4-(isopropylthio)phenyl group is introduced via nucleophilic aromatic substitution. 4-Chlorophenylacetic acid is reacted with isopropylthiol in the presence of a base such as potassium carbonate, facilitating thioether bond formation. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(4-(isopropylthio)phenyl)acetic acid with a purity >95% after recrystallization from ethyl acetate.

Cyclization to Form the 1,3,4-Oxadiazole Ring

Hydrazide Cyclization Using Phosphorus Oxychloride

The hydrazide intermediate (2,4-dimethylthiazole-5-carbohydrazide) undergoes cyclization with 2-(4-(isopropylthio)phenyl)acetic acid in the presence of phosphorus oxychloride (POCl₃). The reaction mechanism involves the formation of an acyl chloride intermediate, which subsequently undergoes intramolecular dehydration to yield the 1,3,4-oxadiazole ring. Conditions include refluxing in anhydrous dichloromethane for 6–8 hours, achieving a cyclization efficiency of 78–82%.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Catalyst | POCl₃ (2.5 equiv) |

| Temperature | Reflux (40°C) |

| Time | 8 hours |

| Yield | 78–82% |

Alternative Cyclization via Carbodiimide Coupling

A patent-published method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to facilitate cyclization. This approach avoids harsh acidic conditions, instead utilizing a coupling agent to activate the carboxylic acid. The hydrazide and acid are combined in dichloromethane at 0°C, followed by gradual warming to room temperature. This method reports a marginally higher yield (85%) but requires stringent moisture control.

Formation of the Acetamide Linkage

Amide Coupling with EDCI/HOBt

The final acetamide bond is formed via coupling the 1,3,4-oxadiazole-2-amine with 2-(4-(isopropylthio)phenyl)acetic acid. EDCI and hydroxybenzotriazole (HOBt) are employed as coupling agents in tetrahydrofuran (THF). The reaction proceeds at 0°C for 30 minutes, followed by 24 hours at room temperature, yielding the target compound in 76% isolated yield after column chromatography.

Optimization Data Table

| Parameter | Effect on Yield |

|---|---|

| EDCI Equiv | 1.2 equiv maximizes yield |

| Solvent | THF > DMF > CH₂Cl₂ |

| Temperature | Room temperature optimal |

One-Pot Tandem Synthesis

Recent advancements describe a one-pot method combining cyclization and amidation. The hydrazide and acid are reacted sequentially with POCl₃ and EDCI, reducing purification steps. This approach achieves a 70% overall yield but requires precise stoichiometric control to prevent side reactions.

Purification and Characterization

Recrystallization and Chromatography

The crude product is purified via recrystallization from dichloromethane-ethyl acetate (3:1 v/v). For higher purity, flash chromatography on silica gel (hexane:ethyl acetate, 4:1) isolates the compound as a white solid. Melting point analysis confirms purity (>98%), with a observed mp of 168–170°C.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups or additional substituents.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activity. For instance, similar derivatives have shown significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide | SNB-19 | 86.61% |

| OVCAR-8 | 85.26% | |

| NCI-H40 | 75.99% |

These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound's structural features may also contribute to its anti-inflammatory properties. Molecular docking studies have indicated potential interactions with enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests that further exploration could reveal its efficacy in treating inflammatory diseases.

Antimicrobial Effects

Preliminary studies have indicated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole and oxadiazole rings are known to enhance the interaction with bacterial targets, potentially leading to the development of new antibiotics.

Study on Anticancer Activity

A study published in ACS Omega explored the synthesis and biological evaluation of oxadiazole derivatives. The findings highlighted that compounds structurally similar to this compound demonstrated significant cytotoxicity against glioblastoma cell lines. The study utilized in vitro assays to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

In Silico Studies

Another research effort focused on molecular docking simulations to predict the binding affinity of this compound with various biological targets. The results indicated strong interactions with key enzymes involved in cancer metabolism and inflammation .

Safety and Toxicity Considerations

While the compound shows promise for therapeutic applications, it is essential to evaluate its safety profile through comprehensive toxicity studies. Initial assessments should include:

- Acute toxicity : Determining lethal doses in animal models.

- Chronic exposure : Evaluating long-term effects on organ systems.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Structural Differences: Replaces the oxadiazole ring with a 4,5-dihydro-1,3,4-thiadiazole and substitutes the isopropylthio group with a 4-fluorophenyl. Functional Implications: The thiadiazole’s sulfur atom may confer greater metabolic stability but reduced solubility compared to the oxadiazole’s oxygen.

Substituent Effects on Pharmacokinetics

- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (): Structural Differences: Features a thiazole linked to a methylphenylpyrazole group instead of the oxadiazole-thiazole system.

- 2-(2-((1,3-Dioxoisoindolin-2-yl)Amino)-4-Oxo-4,5-Dihydrothiazol-5-yl)-N-(4-Nitrophenyl)Acetamide (): Structural Differences: Incorporates a nitro group on the phenyl ring and a dihydrothiazole core. Functional Implications: The nitro group’s electron-withdrawing effect could diminish bioavailability compared to the target’s isopropylthio group, which balances lipophilicity and steric bulk .

Pharmacopeial Thiazolylmethyl Derivatives ():

- Example: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Structural Differences: Complex stereochemistry with benzyl and imidazolidinone groups.

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and a phenylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 302.39 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound under discussion has been evaluated for its antibacterial activity using standard disk diffusion methods.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 18 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 15 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 breast cancer cell line showed that treatment with this compound resulted in:

- Cell Viability Reduction: 50% reduction at a concentration of 25 µg/mL after 48 hours.

- Apoptosis Induction: Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The oxadiazole moiety is known for its role in enhancing the bioactivity of compounds by facilitating interactions with DNA and proteins involved in cellular signaling pathways.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring. A common approach includes cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) . For example:

- Step 1 : Formation of the oxadiazole core via cycloaddition between nitrile oxides and dipolarophiles.

- Step 2 : Introduction of the thiazole and isopropylthio groups via nucleophilic substitution or coupling reactions.

- Step 3 : Acetamide functionalization using chloroacetyl chloride in refluxing triethylamine, followed by recrystallization for purification .

| Reaction Step | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Oxadiazole Formation | POCl₃, 90°C reflux, pH adjustment with NH₃ | Maintain anhydrous conditions to avoid hydrolysis |

| Thioether Coupling | K₂CO₃, dry acetone, reflux | Use excess thiol derivative to drive reaction completion |

| Acetamide Synthesis | Chloroacetyl chloride, triethylamine | Monitor reaction progress via TLC to prevent over-alkylation |

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

- X-ray Crystallography : Resolves the 3D crystal structure, confirming the oxadiazole-thiazole linkage and substituent orientations .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups on thiazole at δ 2.4–2.6 ppm) and confirm acetamide connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₃O₂S₂: 424.12) .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole and oxadiazole rings influence binding affinity to enzymatic targets?

- The 2,4-dimethylthiazole group enhances lipophilicity, improving membrane permeability, while the isopropylthio moiety on the phenyl ring modulates steric effects for target selectivity. SAR studies on analogs suggest:

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Contradictions often arise from assay variability or substituent-specific effects. For example:

- Case Study : A methyl vs. methoxy group on the phenyl ring may show conflicting cytotoxicity (e.g., IC₅₀ of 5 µM vs. 20 µM in MCF-7 cells).

- Resolution Strategies :

Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., NCI-60 panel) .

Metabolic Stability Testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic confounding .

Crystallographic Analysis : Verify target engagement (e.g., co-crystal structures with kinase domains) .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

- Challenge : Co-elution of byproducts (e.g., unreacted thiol intermediates) during column chromatography.

- Solution : Use gradient elution (hexane:ethyl acetate 8:2 → 6:4) or recrystallization from ethanol-DMF mixtures .

- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. What in vitro models are suitable for evaluating this compound’s anti-cancer potential?

- Primary Screens : NCI-60 human tumor cell line panel for broad cytotoxicity profiling.

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.